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molecular formula C8H10N2O2 B1366436 Methyl 6-(aminomethyl)nicotinate CAS No. 139183-87-2

Methyl 6-(aminomethyl)nicotinate

Cat. No. B1366436
M. Wt: 166.18 g/mol
InChI Key: WGPAOTBWPMCFMM-UHFFFAOYSA-N
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Patent
US07399769B2

Procedure details

As described for example 1a, 5-methyl-3-phenyl-isoxazole-4-carboxylic acid chloride (0.5 g, 2.26 mmol) was converted, using 6-aminomethyl-nicotinic acid methyl ester (313 mg, 1.88 mmol) (J. Med. Chem. 2002, 45, 5005-5022), instead of 2-picolylamine, to the title compound (0.56 g, 85%) which was obtained as a white solid. MS: m/e: 352.0 [M+H]+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
313 mg
Type
reactant
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][N:5]=[C:4]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:3]=1[C:13](Cl)=[O:14].[CH3:16][O:17][C:18](=[O:27])[C:19]1[CH:24]=[CH:23][C:22]([CH2:25][NH2:26])=[N:21][CH:20]=1>>[N:21]1[CH:20]=[CH:19][CH:24]=[CH:23][C:22]=1[CH2:25][NH2:26].[CH3:16][O:17][C:18](=[O:27])[C:19]1[CH:24]=[CH:23][C:22]([CH2:25][NH:26][C:13]([C:3]2[C:4]([C:7]3[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=3)=[N:5][O:6][C:2]=2[CH3:1])=[O:14])=[N:21][CH:20]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
CC1=C(C(=NO1)C1=CC=CC=C1)C(=O)Cl
Step Two
Name
Quantity
313 mg
Type
reactant
Smiles
COC(C1=CN=C(C=C1)CN)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)CN
Name
Type
product
Smiles
COC(C1=CN=C(C=C1)CNC(=O)C=1C(=NOC1C)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.56 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 169.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07399769B2

Procedure details

As described for example 1a, 5-methyl-3-phenyl-isoxazole-4-carboxylic acid chloride (0.5 g, 2.26 mmol) was converted, using 6-aminomethyl-nicotinic acid methyl ester (313 mg, 1.88 mmol) (J. Med. Chem. 2002, 45, 5005-5022), instead of 2-picolylamine, to the title compound (0.56 g, 85%) which was obtained as a white solid. MS: m/e: 352.0 [M+H]+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
313 mg
Type
reactant
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][N:5]=[C:4]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:3]=1[C:13](Cl)=[O:14].[CH3:16][O:17][C:18](=[O:27])[C:19]1[CH:24]=[CH:23][C:22]([CH2:25][NH2:26])=[N:21][CH:20]=1>>[N:21]1[CH:20]=[CH:19][CH:24]=[CH:23][C:22]=1[CH2:25][NH2:26].[CH3:16][O:17][C:18](=[O:27])[C:19]1[CH:24]=[CH:23][C:22]([CH2:25][NH:26][C:13]([C:3]2[C:4]([C:7]3[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=3)=[N:5][O:6][C:2]=2[CH3:1])=[O:14])=[N:21][CH:20]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
CC1=C(C(=NO1)C1=CC=CC=C1)C(=O)Cl
Step Two
Name
Quantity
313 mg
Type
reactant
Smiles
COC(C1=CN=C(C=C1)CN)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)CN
Name
Type
product
Smiles
COC(C1=CN=C(C=C1)CNC(=O)C=1C(=NOC1C)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.56 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 169.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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